6-Amino-1-ethyl-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one 6-Amino-1-ethyl-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15956898
InChI: InChI=1S/C13H18N2O/c1-4-15-11-6-5-9(14)7-10(11)13(2,3)8-12(15)16/h5-7H,4,8,14H2,1-3H3
SMILES:
Molecular Formula: C13H18N2O
Molecular Weight: 218.29 g/mol

6-Amino-1-ethyl-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one

CAS No.:

Cat. No.: VC15956898

Molecular Formula: C13H18N2O

Molecular Weight: 218.29 g/mol

* For research use only. Not for human or veterinary use.

6-Amino-1-ethyl-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one -

Specification

Molecular Formula C13H18N2O
Molecular Weight 218.29 g/mol
IUPAC Name 6-amino-1-ethyl-4,4-dimethyl-3H-quinolin-2-one
Standard InChI InChI=1S/C13H18N2O/c1-4-15-11-6-5-9(14)7-10(11)13(2,3)8-12(15)16/h5-7H,4,8,14H2,1-3H3
Standard InChI Key PQQFBAWLMULACO-UHFFFAOYSA-N
Canonical SMILES CCN1C(=O)CC(C2=C1C=CC(=C2)N)(C)C

Introduction

Chemical Structure and Nomenclature

Core Framework and Substituents

The compound belongs to the 3,4-dihydroquinolin-2(1H)-one family, a class of partially saturated quinoline derivatives. The core structure consists of a bicyclic system with a ketone group at position 2 and a partially saturated six-membered ring. Key substituents include:

  • 1-Ethyl group: Attached to the nitrogen atom at position 1, enhancing lipophilicity and steric bulk.

  • 4,4-Dimethyl groups: Positioned at the saturated carbon adjacent to the ketone, conferring conformational rigidity.

  • 6-Amino group: A primary amine at position 6, enabling hydrogen bonding and electrostatic interactions.

The IUPAC name systematically describes this arrangement: 6-amino-1-ethyl-4,4-dimethyl-3H-quinolin-2-one.

Table 1: Molecular Properties

PropertyValueSource
Molecular formulaC₁₃H₁₈N₂O
Molecular weight218.29 g/mol
Exact mass218.1420
LogP (partition coeff.)2.05
Topological PSA58.71 Ų

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis typically involves multi-step cyclization and functionalization strategies:

Nitro Reduction Pathway

A common approach starts with a nitro-substituted precursor (e.g., 1-ethyl-6-nitro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one), which undergoes reduction to introduce the amino group. Iron powder or catalytic hydrogenation with Pd/C in the presence of ammonium chloride achieves this transformation .

Example protocol:

  • Nitro precursor preparation: Cyclocondensation of ethyl acetoacetate with substituted anilines under acidic conditions forms the dihydroquinolinone core .

  • Nitro reduction: Treatment with SnCl₂ in ethanol/water at reflux yields the amino derivative (97% yield reported) .

Buchwald-Hartwig Amination

Physicochemical Properties

Solubility and Stability

While quantitative solubility data remain undocumented, the LogP value of 2.05 suggests moderate lipophilicity, favoring membrane permeability. The geminal dimethyl groups at position 4 likely enhance metabolic stability by impeding oxidative degradation.

Spectroscopic Characterization

  • ¹H NMR: Key signals include:

    • δ 1.2–1.4 ppm (triplet, ethyl CH₃)

    • δ 1.6 ppm (singlet, geminal dimethyl)

    • δ 6.5–7.2 ppm (aromatic protons) .

  • MS (ESI+): Dominant peak at m/z 219.1 [M+H]⁺.

Biological Activity and Mechanisms

CompoundBCL6 IC₅₀ (μM)Source
Parent quinolinone2.7
4-Amino-substituted analog0.25

Applications in Drug Discovery

Kinase and Epigenetic Targets

The compound’s rigidity and hydrogen-bonding capacity make it suitable for designing:

  • CDK inhibitors: Quinolinones mimic ATP-binding motifs in kinase domains.

  • Lysine demethylase inhibitors: Amino groups coordinate catalytic iron ions .

Prodrug Development

Esterification of the 2-ketone (e.g., ethoxycarbonyl prodrugs) could improve oral bioavailability, leveraging hepatic esterase activation .

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